(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Beschreibung
This compound belongs to the acrylonitrile family, characterized by a (Z)-configured α,β-unsaturated nitrile core. Its structure includes a 3-bromo-4-hydroxy-5-methoxyphenyl group and a 4-phenylthiazol-2-yl moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the hydroxyl and methoxy groups contribute hydrogen-bonding capacity and electron-donating properties, respectively . The thiazole ring enhances π-conjugation and may facilitate interactions with biological targets, such as kinases or DNA . Syntheses of similar compounds often involve Knoevenagel condensations or Suzuki couplings, as seen in thiazole-acrylonitrile derivatives .
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-24-17-9-12(8-15(20)18(17)23)7-14(10-21)19-22-16(11-25-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRKTBNESOUTNI-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antioxidant and anticancer properties. This article examines the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound's structure can be broken down into two main components:
- Acrylo-nitrile moiety : The acrylonitrile part contributes to the compound's reactivity and biological activity.
- Thiazole and phenolic components : These groups are known for their roles in biological interactions, influencing the compound's pharmacological properties.
Antioxidant Activity
Recent studies have shown that compounds similar to (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibit significant antioxidant properties. For instance, derivatives containing phenolic structures have been reported to reduce oxidative stress in cellular models.
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 15.2 | Scavenging free radicals |
| Compound B | 12.8 | Inhibition of lipid peroxidation |
| (Z)-3... | 10.5 | Modulation of Nrf2 pathway |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented, with several studies indicating that modifications to the thiazole ring can enhance cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, it was found to possess an IC50 value of approximately 18 µg/mL against A431 skin cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Data Against Various Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A431 | 18 | Apoptosis induction |
| MCF7 | 22 | Cell cycle arrest |
| HeLa | 25 | ROS generation |
Structure-Activity Relationship (SAR)
The biological activity of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be influenced by various structural modifications:
- Substituents on the phenolic ring : Electron-donating groups enhance antioxidant activity.
- Thiazole ring modifications : The presence of electron-withdrawing groups at specific positions increases cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Variations and Properties
Key Observations :
- Donor Groups: Methoxy and hydroxyl groups (target compound) increase solubility in polar solvents, contrasting with hydrophobic diphenylamino groups (Compound B), which favor thin-film formation .
- Heterocyclic Variations : Thiazole rings (common in all compounds) stabilize conjugated systems, but furan () or pyridine () substitutions alter electronic transitions and bioactivity.
Spectroscopic and Photophysical Properties
Table 2: UV/Vis Absorption and Solvent Effects
Insights :
Table 3: Comparative Bioactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursors like brominated phenols and thiazole derivatives. Key steps include:
- Coupling Reactions : Use of acrylonitrile derivatives with halogenated aromatic compounds under Suzuki-Miyaura or Heck coupling conditions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for monitoring intermediates. Recrystallization in ethanol or methanol enhances final purity (>95%) .
- Yield Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst loading (1–5 mol%) significantly impact yields (reported 60–85%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and substituent positions. Aromatic protons appear at δ 6.8–8.2 ppm, while the nitrile group (C≡N) is identified at ~110 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~425–430 Da) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹ for the phenolic group) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC₅₀ values with cisplatin controls .
- Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are typically reported at 10–50 µg/mL for related thiazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the acrylonitrile moiety often shows high electrophilicity (HOMO ~ -6.5 eV) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA. Docking scores (ΔG < -8 kcal/mol) suggest strong binding to hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values (e.g., 5 vs. 20 µM) may arise from differing MTT assay protocols .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess compound degradation. Half-life (t₁/₂) <30 min indicates rapid metabolism, explaining reduced in vivo efficacy .
- Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl) to isolate substituent effects on activity .
Q. How does the Z-configuration influence the compound’s mechanism of action?
- Methodological Answer :
- Stereochemical Analysis : Compare Z and E isomers via X-ray crystallography (using SHELX ). The Z-configuration often enhances π-π stacking with aromatic residues in enzyme active sites .
- Kinetic Studies : Measure inhibition constants (Kᵢ) for both isomers. For example, Z-isomers of similar acrylonitriles show 5–10x lower Kᵢ against tyrosine kinases .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
